2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKCIHKYBTWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611856 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-93-9 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the direct chlorination of 2-hydroxymethyl-3,5-dimethylpyridine using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The hydroxyl group undergoes nucleophilic substitution, replacing -OH with -Cl in anhydrous dichloromethane (DCM) at 0–5°C.
Procedure :
-
Dissolve 2-hydroxymethyl-3,5-dimethylpyridine (1.0 eq) in DCM.
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Add SOCl₂ (1.2 eq) dropwise under inert atmosphere.
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Stir at 0–5°C for 2–3 hours.
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Concentrate under reduced pressure, isolate via recrystallization (ethanol/hexane).
Data :
Friedel-Crafts Acylation Followed by Reduction and Chlorination
Synthetic Pathway
This three-step process leverages Friedel-Crafts acylation to introduce an acetyl group at the pyridine’s 2-position, followed by reduction to a hydroxymethyl intermediate and final chlorination.
Steps :
-
Acylation : React 3,5-dimethylpyridine with acetyl chloride/AlCl₃ in methanol.
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Reduction : Reduce the acetylated product using NaBH₄ or LiAlH₄.
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Chlorination : Treat the hydroxymethyl derivative with SOCl₂.
Optimization :
Data :
| Step | Yield | Conditions | Source |
|---|---|---|---|
| Acylation | 85% | 45–95°C, 4–6h | |
| Reduction | 92% | NaBH₄, 55–65°C | |
| Chlorination | 80.5% | SOCl₂, −10°C |
Catalytic Hydrogenation of Cyano Intermediates
Process Overview
Starting from 3,5-dimethyl-4-methoxy-2-cyanopyridine, this method employs hydrogenation (Raney Ni/Pd-C) to convert the cyano group to an aminomethyl intermediate, followed by diazotization and hydrolysis.
Key Steps :
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Hydrogenation : H₂ gas, 50–100 psi, 80°C.
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Diazotization : NaNO₂/HCl at −5–10°C.
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Hydrolysis : H₂O/H⁺ to yield hydroxymethyl derivative.
Industrial Adaptation :
Data :
N-Oxide Intermediate Route
Methodology
Pyridine N-oxide derivatives are acetylated, reduced, and chlorinated to yield the target compound. This route avoids nitration steps, improving safety.
Steps :
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N-Oxidation : Treat 3,5-dimethylpyridine with H₂O₂/CH₃COOH.
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Acetylation : Acetic anhydride, 120–140°C.
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Reduction : NaOH hydrolysis to hydroxymethyl intermediate.
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Chlorination : SOCl₂ in DCM.
Advantages :
Data :
One-Pot Synthesis via Triphosgene
Streamlined Approach
Triphosgene (BTC) replaces traditional chlorinating agents, enabling a one-pot reaction with higher purity.
Procedure :
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Dissolve 2-hydroxymethyl-3,5-dimethylpyridine in toluene.
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Add BTC (0.35–0.37 eq) at 0–10°C.
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Quench with methanol, isolate via centrifugation.
Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Considerations |
|---|---|---|---|---|
| Direct Chlorination | 76–81 | >98 | Moderate | SOCl₂ handling required |
| Friedel-Crafts | 80.5 | 97.7 | High | Exothermic acylation step |
| Hydrogenation | 84.4 | 97.7 | High | High-pressure H₂ use |
| N-Oxide Route | 81.9 | 95.8 | Industrial | Avoids explosive reagents |
| Triphosgene | 97.7 | 99.8 | High | Low toxicity byproducts |
Industrial and Pharmacological Relevance
This compound’s role in omeprazole synthesis necessitates high-purity batches (>98%). Methods using triphosgene or continuous flow systems are preferred in industry for their efficiency. Recent patents emphasize green chemistry adaptations, such as substituting POCl₃ with BTC to reduce hazardous waste .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, 1-(4-chloro-phenyl)imidazole-2-thione, and 4,6-dimethyl-pyrimidine-2-thiol.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include methylsulphinyl derivatives and other substituted pyridine compounds.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride involves its role as an alkylating agent. The chloromethyl group can react with nucleophiles, such as amines or thiols, to form covalent bonds. This reactivity makes it useful in the synthesis of complex organic molecules and in the modification of biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 73590-93-9
- Molecular Formula : C₈H₁₁Cl₂N
- Molecular Weight : 192.09 g/mol
- Structure : A pyridine ring substituted with a chloromethyl group at position 2 and methyl groups at positions 3 and 5. The hydrochloride salt enhances stability and solubility .
Comparison with Structurally Similar Compounds
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride
- CAS Number : 143016-68-6 .
- Molecular Formula : C₈H₉Cl₃N
- Molecular Weight : 237.08 g/mol .
- Key Differences :
- Substituent : Additional chlorine atom at position 4.
- Impact :
- Enhanced electrophilicity, making it reactive in nucleophilic substitutions.
- Applications : Key reactant in synthesizing antitumor Hsp90 inhibitors .
2-(Chloromethyl)-4-methoxypyridine Hydrochloride
- CAS Number : 62734-08-1 .
- Molecular Formula: C₇H₉Cl₂NO
- Molecular Weight : 194.06 g/mol (estimated).
- Key Differences :
- Simpler Structure : Lacks methyl groups at positions 3 and 5.
- Impact :
- Reduced steric hindrance compared to the target compound.
- Similarity Score : 0.81 (structural similarity to target compound) .
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine Hydrochloride
- CAS Number: Not explicitly listed (referenced in ).
- Molecular Formula : C₈H₁₀Cl₂N₂O₂
- Molecular Weight : 237.08 g/mol .
- Key Differences: Substituent: Nitro group (-NO₂) at position 4. Impact:
- Strong electron-withdrawing effect, increasing reactivity in reduction or substitution reactions.
- Applications: Potential use in high-energy materials or specialized syntheses.
Comparative Data Table
Research Findings and Functional Group Impact
- Chloromethyl Group : Common to all compounds, enabling nucleophilic substitutions (e.g., in drug coupling reactions) .
- Methoxy Group : Enhances solubility and influences electronic properties, critical for drug bioavailability .
- Halogen Additions (Cl) : Increase molecular weight and reactivity, favoring applications in antitumor agents .
Biological Activity
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 37052-78-1) is a chlorinated pyridine derivative that has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.
- Molecular Formula : C8H10ClN
- Molecular Weight : 155.62 g/mol
- Solubility : Soluble in water, indicating potential for bioavailability in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its effects on enzymatic activities.
Anticancer Potential
Research indicates that compounds related to 2-(Chloromethyl)-3,5-dimethylpyridine may exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways and the inhibition of key enzymes involved in cancer progression.
- Case Study : In vitro studies have demonstrated that certain pyridine derivatives can inhibit the growth of A549 human lung adenocarcinoma cells. The mechanism involves the induction of apoptosis and modulation of sirtuin 1 (SIRT1) activity, a protein implicated in cancer cell survival and metabolism .
Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of specific enzymes such as potassium ion-dependent adenosine triphosphatase (ATPase). This inhibition is critical in contexts like gastric acid secretion and could position these compounds as candidates for anti-ulcer therapies.
- Experimental Evidence : In studies involving male Wistar rats, compounds similar to 2-(Chloromethyl)-3,5-dimethylpyridine were administered to evaluate their effect on gastric juice acidity. Results indicated a dose-dependent reduction in gastric acid secretion, suggesting potential therapeutic applications for gastrointestinal disorders .
Summary of Biological Activities
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve:
- Apoptosis Induction : Activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
- Enzyme Modulation : Competitive inhibition of ATPase leading to decreased gastric acid production.
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step route starting from 2,3,5-trimethylpyridine. Key steps include N-oxidation , nitration , nucleophilic substitution , alcoholation , and chloromethylation (e.g., using SOCl₂ or PCl₃). Reaction optimization is critical: for example, chloromethylation requires anhydrous conditions and controlled temperatures (40–60°C) to avoid side reactions. Yields depend on stoichiometric ratios and catalyst selection (e.g., Lewis acids for nitration) . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- 1H NMR : Peaks for the chloromethyl group (δ 4.5–5.0 ppm) and methoxy group (δ 3.8–4.0 ppm) confirm substitution patterns. Dimethyl groups appear as singlets (δ 2.2–2.5 ppm) .
- FT-IR : C-Cl stretching (600–800 cm⁻¹) and aromatic C-H bending (3000–3100 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) achieve baseline separation of impurities .
Q. How can researchers ensure purity and stability during storage?
Purity (>97%) is verified via HPLC with internal standards and Karl Fischer titration for water content. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show degradation <2%. Store in airtight containers at +5°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to light, which may induce radical side reactions .
Advanced Research Questions
Q. What role does the chloromethyl group play in nucleophilic substitution reactions during downstream derivatization?
The chloromethyl group acts as a reactive handle for introducing substituents (e.g., amines, thiols) via SN2 mechanisms. Steric hindrance from adjacent dimethyl groups slows reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Kinetic studies using GC-MS or LC-MS can monitor substitution efficiency .
Q. How do computational models predict the compound’s reactivity in drug intermediate synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The chloromethyl group’s electrophilicity (LUMO energy ≈ -1.2 eV) correlates with its reactivity in nucleophilic attacks. Docking studies (e.g., AutoDock Vina) predict binding affinities when the compound is used to synthesize proton-pump inhibitors like omeprazole .
Q. What advanced analytical techniques resolve contradictions in stability data under varying pH conditions?
Conflicting stability reports (e.g., hydrolysis at pH < 3) are resolved using LC-QTOF-MS to identify degradation products (e.g., demethylated or oxidized derivatives). pH-rate profiling (pH 1–10, 37°C) quantifies degradation kinetics, revealing maximal stability at pH 5–6 .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
Scale-up issues include exothermic reactions during chloromethylation (risk of thermal runaway) and solvent recovery . Mitigation strategies:
- Use jacketed reactors with controlled cooling.
- Switch from batch to flow chemistry for nitration to improve heat dissipation.
- Optimize solvent recycling via distillation to reduce costs .
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 70°C, 6h | 85 |
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 78 |
| Chloromethylation | SOCl₂, DMF (cat.), 50°C, 4h | 65 |
Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 3 months | 1.2 | Demethylated product |
| Light exposure, 1 month | 0.8 | Oxidized derivative |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
